3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(3-chlorophenyl)-1,3-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C20H11Cl3N2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-13-3-1-2-12(8-13)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-4-6-15(22)16(23)9-11/h1-10H,(H,24,26) |
InChI Key |
GAAPWFSMBZHZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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